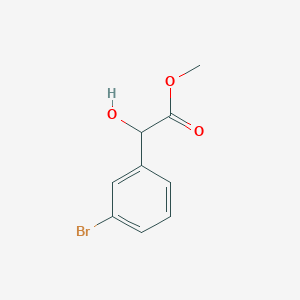
2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime" is a derivative of the 1,2,3,4-tetrahydroisoquinoline class. These compounds are of interest due to their potential biological activities and their ability to bind to specific receptors or channels in biological systems. The methoxylated derivatives, in particular, have been studied for their affinity for apamin-sensitive binding sites, which are associated with Ca2+-activated K+ channels .
Synthesis Analysis
The synthesis of related methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been reported, where compounds were derived from N-methyl-laudanosine and N-methyl-noscapine . These compounds were synthesized to evaluate their affinity for apamin-sensitive binding sites. Similarly, a novel 1,2,3,4-tetrahydroquinazoline oxime was synthesized from a condensation reaction involving 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime and 2-aminobenzylamine . Although the specific synthesis of the compound is not detailed, these studies provide insight into the synthetic routes that could be employed for related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectral methods, including FT-IR, NMR, AAS, and mass spectrometry, as well as elemental analysis, thermal analyses, magnetic susceptibility, and molar conductivity . These methods are crucial for confirming the molecular formulae and understanding the geometry of the compounds. For instance, the Co(III) and Ni(II) complexes of a related 1,2,3,4-tetrahydroquinazoline oxime ligand were found to have octahedral geometry .
Chemical Reactions Analysis
The related compounds have been evaluated for their reactivity, particularly in forming complexes with metal ions such as Co(III) and Ni(II) . The formation of these complexes involves the oxime, imine, and amine donor groups present in the ligand, which coordinate with the metal ions. The chloride ion in these complexes was found to be noncoordinated to the metal ions, as confirmed by conductivity measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of methoxy groups and the size and lipophilicity of substituents can affect the affinity for apamin-sensitive binding sites . The thermal properties of the Co(III) and Ni(II) complexes were studied using TG-DTA, revealing the presence of ethanol and crystal water in the Co(III) complex and the final decomposition yielding a metal oxide . These properties are essential for understanding the stability and potential applications of the compounds.
Aplicaciones Científicas De Investigación
Catalytic Activity
One notable application of compounds related to 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime is in catalysis. For instance, oxo-rhenium complexes containing heterocyclic ligands, such as isoquinoline derivatives, have demonstrated catalytic activity in reducing various aldehydes to primary alcohols, exhibiting good yields and chemoselectivity (Bernando et al., 2015).
Synthesis and Structural Studies
Compounds structurally similar to the specified chemical have been synthesized and studied for their physical and chemical properties. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, which share a similar structural motif, have been synthesized and characterized through various spectroscopic techniques. These studies provide insight into the geometric features and electrochemical properties of these complexes, contributing to a deeper understanding of their potential applications in fields like material science and coordination chemistry (Chai et al., 2017).
Medicinal Chemistry and Drug Development
While the specific compound does not have direct research associated with drug use and side effects, related compounds have been studied in the context of medicinal chemistry. For example, isoquinoline derivatives have been evaluated for their affinity for apamin-sensitive binding sites, which could be relevant in drug discovery processes related to neurological conditions (Graulich et al., 2006).
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(Z)-(4-methylphenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-7-9-20(10-8-18)17-32-27-15-24-22-5-3-4-6-23(22)25(29)28(26(24)30)16-19-11-13-21(31-2)14-12-19/h3-15,24H,16-17H2,1-2H3/b27-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDJLGADXGUPA-DICXZTSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C\C2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

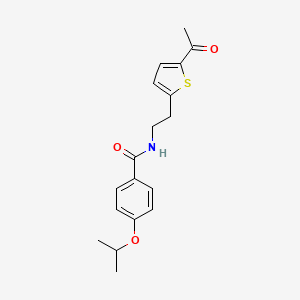

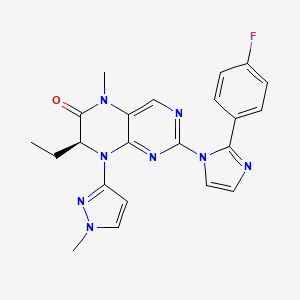
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
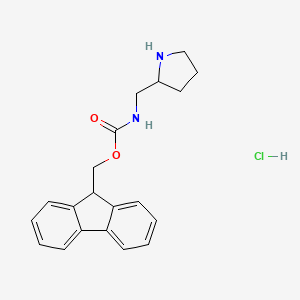
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)
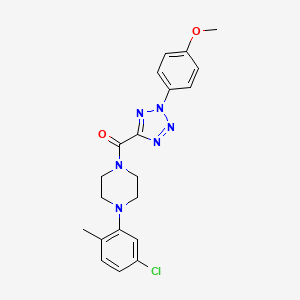
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)
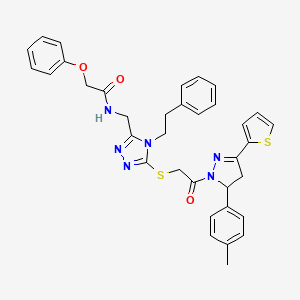
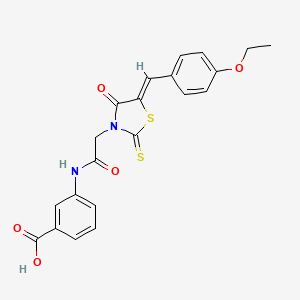
![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)
